molecular formula C26H26N6O B4513392 3,4-dihydroisoquinolin-2(1H)-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone

3,4-dihydroisoquinolin-2(1H)-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone

Cat. No.: B4513392
M. Wt: 438.5 g/mol
InChI Key: DHMNROYXHWPHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydroisoquinolin-2(1H)-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and triazole intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include strong bases, such as sodium hydride, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroisoquinolin-2(1H)-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

3,4-Dihydroisoquinolin-2(1H)-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydroisoquinolin-2(1H)-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone is unique due to its multi-ring structure, which imparts distinct chemical and biological properties. Its combination of isoquinoline, triazole, and pyridazine rings makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O/c33-26(31-17-12-19-6-4-5-9-22(19)18-31)21-13-15-30(16-14-21)24-11-10-23-27-28-25(32(23)29-24)20-7-2-1-3-8-20/h1-11,21H,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMNROYXHWPHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)C4=NN5C(=NN=C5C6=CC=CC=C6)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydroisoquinolin-2(1H)-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone
Reactant of Route 2
Reactant of Route 2
3,4-dihydroisoquinolin-2(1H)-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone
Reactant of Route 3
Reactant of Route 3
3,4-dihydroisoquinolin-2(1H)-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone
Reactant of Route 4
Reactant of Route 4
3,4-dihydroisoquinolin-2(1H)-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone
Reactant of Route 5
3,4-dihydroisoquinolin-2(1H)-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone
Reactant of Route 6
Reactant of Route 6
3,4-dihydroisoquinolin-2(1H)-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.